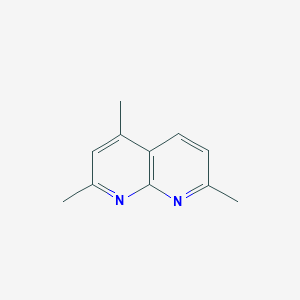

2,4,7-Trimethyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

14757-44-9 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2,4,7-trimethyl-1,8-naphthyridine |

InChI |

InChI=1S/C11H12N2/c1-7-6-9(3)13-11-10(7)5-4-8(2)12-11/h4-6H,1-3H3 |

InChI Key |

WJJNPDSYYWZSBC-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=C1)C(=CC(=N2)C)C |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=N2)C)C |

Synonyms |

2,4,7-Trimethyl-1,8-naphthyridine |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Aspects of 2,4,7 Trimethyl 1,8 Naphthyridine

Established Synthetic Pathways for 1,8-Naphthyridine (B1210474) Scaffolds

The construction of the 1,8-naphthyridine core has traditionally been achieved through several named reactions, which involve the formation of the pyridine (B92270) ring fused to a pre-existing pyridine ring. These classical annulation reactions remain fundamental in the synthesis of this class of compounds.

Classical Annulation Reactions

A variety of classical methods have been established for the synthesis of quinolines and have been adapted for the preparation of 1,8-naphthyridines. These include the Friedländer, Skraup, and Combes syntheses.

The Friedländer synthesis is a widely used method for preparing 1,8-naphthyridines. wikipedia.orgnih.govwikipedia.org This reaction involves the condensation of a 2-amino-nicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group. nih.govrsc.org The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation, followed by cyclodehydration to form the second pyridine ring. nih.gov Two primary mechanisms have been proposed: one involving an initial aldol (B89426) addition followed by imine formation, and another where Schiff base formation precedes the aldol reaction. wikipedia.org

The Skraup reaction is another classical method that can be employed for the synthesis of 1,8-naphthyridines. wikipedia.org This reaction typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org A modified version of the Skraup reaction, utilizing a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid), has been used to prepare various mono-, di-, and trimethyl-substituted 1,8-naphthyridines, albeit in some cases with low yields. thieme-connect.de

The Combes quinoline (B57606) synthesis , which utilizes the condensation of anilines with β-diketones under acidic conditions, can also be adapted for the synthesis of 1,8-naphthyridines. wikipedia.orgnih.gov The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure and dehydration. wikipedia.org The regioselectivity of the Combes reaction can be influenced by the steric and electronic properties of the substituents on both the aminopyridine and the β-diketone. wikipedia.org

Other classical named reactions that have been applied to quinoline synthesis and can be conceptually extended to 1,8-naphthyridines include the Gould-Jacobs, Knorr, and Conrad-Limpach reactions, although their specific application to 2,4,7-trimethyl-1,8-naphthyridine is less commonly documented.

Metal-Catalyzed Cyclization and Coupling Approaches

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions for the construction of heterocyclic systems, including 1,8-naphthyridines. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Copper-catalyzed reactions have been shown to be effective for the synthesis of 1,8-naphthyridine derivatives. For instance, a copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with an N,O-acetal can produce quinoline derivatives, a strategy that can be conceptually applied to aminopyridines. organic-chemistry.org Another example involves the use of a combination of copper(II) bromide and trifluoroacetic acid to promote the annulation of 2-ethynylaniline (B1227618) with ethyl glyoxylate. organic-chemistry.org

Multicomponent Reaction Strategies for Naphthyridine Derivatization

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical.

Three-Component Condensation Reactions with Specific Reactants

Several three-component reactions have been developed for the synthesis of substituted 1,8-naphthyridines. A common strategy involves the condensation of a substituted 2-aminopyridine (B139424), an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or a cyanoacetate. organic-chemistry.org This approach provides a straightforward route to highly functionalized 1,8-naphthyridine derivatives.

Catalytic Systems in Multicomponent Naphthyridine Synthesis

The efficiency of these multicomponent reactions is often enhanced by the use of a catalyst. Lewis acids are frequently employed to activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation. organic-chemistry.org N-bromosulfonamides have been reported as effective Lewis acid catalysts for the three-component synthesis of 1,8-naphthyridine derivatives at room temperature. organic-chemistry.org

Ionic liquids have also been utilized as both solvents and catalysts in the synthesis of 1,8-naphthyridines. nih.gov Their use can lead to improved yields, easier product separation, and the potential for catalyst recycling, aligning with the principles of green chemistry. nih.gov For example, basic ionic liquids have been shown to effectively catalyze the Friedländer reaction for the preparation of 1,8-naphthyridyl derivatives. nih.gov

Directed Synthesis of Trimethyl-Substituted 1,8-Naphthyridines

The synthesis of specifically substituted 1,8-naphthyridines, such as this compound, requires careful selection of starting materials and reaction conditions to control the regioselectivity of the cyclization.

A successful and high-yielding synthesis of this compound has been achieved through a modified Skraup reaction . thieme-connect.de This method involves the reaction of 2-amino-4-methylpyridine (B118599) with but-2-enal in the presence of a "sulfo-mix" and other additives. This specific combination of reactants and catalysts directs the cyclization to afford the desired this compound in an impressive 82% yield. thieme-connect.de

| Starting Material 1 | Starting Material 2 | Reaction | Product | Yield (%) | Reference |

| 2-Amino-4-methylpyridine | But-2-enal | Modified Skraup | This compound | 82 | thieme-connect.de |

This directed synthesis highlights the importance of matching the substitution pattern of the aminopyridine precursor with the appropriate carbonyl compound to achieve the desired substitution pattern in the final 1,8-naphthyridine product.

Regioselective Functionalization Strategies

The functionalization of the 1,8-naphthyridine ring is key to developing new derivatives with tailored properties. The methyl groups and the heterocyclic nitrogen atoms present opportunities for selective chemical modifications.

One primary strategy involves the oxidation of methyl groups . For instance, in a related compound, 2-acetylamino-7-methyl-1,8-naphthyridine, the 7-methyl group can be selectively oxidized to an aldehyde using selenium dioxide. This transformation is a critical step for introducing further functionality at that position. mdpi.comresearchgate.net

Another powerful method is nucleophilic substitution on a pre-functionalized ring. The synthesis of 2,7-dimethyl-4-methoxy-1,8-naphthyridine is achieved by treating the corresponding 4-chloro derivative with potassium hydroxide (B78521) in methanol. mdpi.comresearchgate.net This demonstrates the reactivity of halogens on the naphthyridine core towards nucleophiles. Similarly, chloro groups can be displaced by amines, such as the reaction of 2-amino-7-chloro-1,8-naphthyridine with benzylamine (B48309) to yield 2-amino-7-benzylamino-1,8-naphthyridine. mdpi.com

Furthermore, the nitrogen atoms of the naphthyridine ring can be used to form ionic liquids, which can then act as corrosion inhibitors, showcasing a functionalization strategy that utilizes the entire heterocyclic structure. nih.govacs.org

Synthesis of Difunctionalized 1,8-Naphthyridine Precursors

The creation of difunctionalized 1,8-naphthyridines is crucial for building more complex molecules and for their use as ligands or in materials science. Research provides several reliable pathways to these important precursors.

Starting from 2-amino-7-methyl-1,8-naphthyridine, a series of transformations can yield valuable difunctionalized products. The initial protection of the amino group, followed by oxidation of the methyl group, and subsequent deprotection, affords 2-amino-1,8-naphthyridine-7-carboxaldehyde in high yield. mdpi.comresearchgate.net This aldehyde can then be further modified. For example, reduction of the intermediate acetylated aldehyde with sodium borohydride (B1222165) yields 2-acetylamino-7-hydroxymethyl-1,8-naphthyridine. mdpi.comresearchgate.net Mild alkaline hydrolysis of this product then provides 2-amino-7-hydroxymethyl-1,8-naphthyridine. mdpi.com

Another strategy involves the conversion of a chloro-substituted naphthyridine to an azido (B1232118) derivative. 2-Amino-7-chloro-1,8-naphthyridine can be converted to 2-amino-7-azido-1,8-naphthyridine using sodium azide (B81097) in DMF. researchgate.net This azido compound is a versatile precursor for other functional groups.

The following table summarizes the synthesis of various difunctionalized 1,8-naphthyridine precursors from related starting materials.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 2-Acetylamino-7-methyl-1,8-naphthyridine | 1. SeO₂, dioxane 2. 1N HCl | 2-Amino-1,8-naphthyridine-7-carboxaldehyde | 85% | mdpi.com |

| 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | 1. NaBH₄, THF 2. 1N NaOH | 2-Amino-7-hydroxymethyl-1,8-naphthyridine | 80% (hydrolysis step) | mdpi.com |

| 2,7-Dimethyl-4-chloro-1,8-naphthyridine | KOH, Methanol, 80°C | 2,7-Dimethyl-4-methoxy-1,8-naphthyridine | 90% | mdpi.comresearchgate.net |

| 2-Amino-7-chloro-1,8-naphthyridine | NaN₃, DMF, 60°C | 2-Amino-7-azido-1,8-naphthyridine | 95% | researchgate.net |

Mechanistic Elucidation of Naphthyridine Ring Formation

The most common and historically significant method for synthesizing the 1,8-naphthyridine ring system is the Friedländer annulation . nih.govwikipedia.org This reaction typically involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group (like 2-aminonicotinaldehyde) with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgrsc.org

The mechanism of the Friedländer synthesis can proceed through two primary pathways:

Aldol Addition First: The reaction initiates with an aldol addition between the 2-amino-substituted carbonyl compound and the enolizable ketone or aldehyde. This is often the rate-limiting step. The resulting aldol adduct then undergoes dehydration to form an unsaturated carbonyl compound. Finally, intramolecular cyclization via imine formation, followed by another dehydration step, yields the 1,8-naphthyridine ring. wikipedia.org

Schiff Base First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the pyridine derivative and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic ring. wikipedia.org

Modern variations of the Friedländer synthesis utilize various catalysts to improve yields and reaction conditions, including ionic liquids, which can act as both the solvent and catalyst. nih.govacs.orgnih.gov These "green" approaches often allow the reaction to be performed in water, avoiding hazardous organic solvents and expensive metal catalysts. rsc.orgnih.gov Density functional theory (DFT) calculations on these catalyzed reactions suggest that hydrogen bonding between the catalyst and reactants is crucial for facilitating the reaction. nih.gov Multicomponent reactions that proceed through a tandem Knoevenagel/Michael/cyclization sequence represent another advanced strategy for constructing the 1,8-naphthyridine core. researchgate.net

The selection of reactants is critical for the final substitution pattern. For the synthesis of the specific compound this compound, the Friedländer reaction would likely involve the condensation of 2-amino-6-methylnicotinaldehyde (B1441604) with acetone.

X-ray Crystallographic Analysis of Molecular and Supramolecular Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method has been instrumental in characterizing the molecular geometry and intermolecular interactions of naphthyridine-based systems. libretexts.orgnih.gov

In the solid state, substituted 1,8-naphthyridine molecules can form dimeric structures through hydrogen bonding. For instance, the crystal structure of 5,7-dimethyl-1,8-naphthyridine-2-ol reveals that molecules are linked in pairs by two N-H···O hydrogen bonds, and these dimers are further organized into stepped stacks. researchgate.net The planarity of the 1,8-naphthyridine ring system is a notable feature, with the dihedral angle between the two fused pyridine rings being nearly zero in some derivatives. nih.gov

The coordination of this compound to metal centers significantly influences its supramolecular assembly. X-ray diffraction studies of metal complexes have shown that the naphthyridine ligand can act as a bridging ligand, connecting two metal centers. rsc.org For example, in the complex [Rh₂(µ-napy)₂(nbd)₂][ClO₄]₂·H₂O, two 1,8-naphthyridine (napy) ligands bridge two rhodium atoms. rsc.org The formation of these supramolecular structures is often driven by a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions. nih.govbrighton.ac.uk

Table 1: Selected Crystallographic Data for Naphthyridine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2,7-Dimethyl-1,8-naphthyridine (B83737) | Orthorhombic | Fdd2 | Nearly planar naphthyridine ring, C–H···N hydrogen bonds forming chains. nih.gov | nih.gov |

| 5,7-Dimethyl-1,8-naphthyridine-2-ol | Monoclinic | P2₁/n | Dimeric pairs linked by N-H···O hydrogen bonds. researchgate.net | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies

NMR spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For this compound systems, both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information.

Proton (¹H) NMR for Ligand Coordination and Conformational Analysis

¹H NMR spectroscopy is highly sensitive to the electronic environment of protons in a molecule, making it ideal for studying ligand coordination and conformational changes. The chemical shifts of the protons on the 1,8-naphthyridine ring are particularly informative. Upon coordination to a metal center, significant changes in the chemical shifts of the aromatic protons are often observed, indicating the involvement of the nitrogen atoms in binding. researchgate.net

For substituted 1,8-naphthyridines, the signals corresponding to the methyl groups also provide useful diagnostic information. The integration of the proton signals can confirm the stoichiometry of the ligand in a metal complex. Furthermore, variable-temperature ¹H NMR studies can be employed to investigate dynamic processes, such as ligand exchange and conformational isomerism. Two-dimensional NMR techniques, like COSY (Correlation Spectroscopy), are used to establish proton-proton coupling networks, aiding in the complete assignment of the proton spectrum. bas.bg

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,8-Naphthyridine Derivatives

| Proton | 1,8-Naphthyridine (in CDCl₃) | 2-Methyl-1,8-naphthyridine (in CDCl₃) |

|---|---|---|

| H-2 | 9.08 | - |

| H-3 | 7.55 | 7.42 |

| H-4 | 8.20 | 8.08 |

| H-5 | 7.55 | 7.48 |

| H-6 | 8.20 | 8.12 |

| H-7 | 9.08 | 8.95 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR for Backbone and Substituent Characterization

¹³C NMR spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the characterization of the naphthyridine backbone and its substituents. mdpi.comlibretexts.org The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org

In the ¹³C NMR spectrum of the parent 1,8-naphthyridine, the carbons adjacent to the nitrogen atoms (C2, C7, and C9) typically appear at lower field (higher ppm values) due to the deshielding effect of the nitrogen. chemicalbook.com The signals for the methyl carbons in this compound would be expected to appear at a much higher field (lower ppm values). libretexts.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment. bas.bg

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Naphthyridine Structures

| Carbon Environment | Chemical Shift Range (ppm) |

|---|---|

| Aromatic C-N | 145 - 160 |

| Aromatic C-H | 120 - 140 |

| Aromatic Quaternary C | 120 - 150 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the calculation of the molecular formula, which is essential for confirming the identity of a newly synthesized compound. This technique is particularly valuable in distinguishing between isomers, which have the same nominal mass but different exact masses. The fragmentation patterns observed in HRMS can also provide structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comsbq.org.br This method is well-suited for the analysis of complex mixtures containing volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. researchgate.net Analysis of the fragmentation patterns in the mass spectra can further confirm the structure of the eluted compounds. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,7-Dimethyl-1,8-naphthyridine-2-ol |

| 1,8-Naphthyridine |

| 2,7-Dimethyl-1,8-naphthyridine |

| 2-Methyl-1,8-naphthyridine |

Advanced Characterization Techniques for 2,4,7 Trimethyl 1,8 Naphthyridine Systems

The comprehensive characterization of 2,4,7-trimethyl-1,8-naphthyridine and its derivatives is crucial for understanding their structure-property relationships and evaluating their potential in various applications. Advanced analytical techniques provide deep insights into their electronic, vibrational, electrochemical, and thermal properties.

Photophysical and Electronic Properties of 2,4,7 Trimethyl 1,8 Naphthyridine and Analogues

Luminescence and Fluorescence Characteristics

The luminescence and fluorescence of 2,4,7-trimethyl-1,8-naphthyridine and related compounds are defining features that are highly sensitive to their molecular structure and environment.

Quantum Yields and Luminescence Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For 1,8-naphthyridine (B1210474) derivatives, the quantum yield can be significantly affected by the nature and position of substituents. For instance, the substitution of alkylamines at the 2 and 7 positions of a 4-methyl-1,8-naphthyridine (B75383) core can lead to highly fluorescent compounds. researchgate.net

The luminescence lifetime (τ) is another critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. Ultrafast transient absorption spectroscopy studies on 1,8-naphthyridine in a non-polar solvent like hexane (B92381) have revealed complex excited-state dynamics. hw.ac.uk Upon excitation to a high-lying ππ* state, the molecule undergoes rapid internal conversion to the lowest excited singlet state (S1). hw.ac.uk The subsequent decay of the S1 state involves multiple time constants, indicating a complex relaxation pathway. For 1,8-naphthyridine, a time constant (τ1) of 4.0–5.2 picoseconds has been observed, which is associated with the initial relaxation from the Franck-Condon region. hw.ac.uk A longer time constant (τ2) is also present, suggesting the involvement of other processes in the excited state decay. hw.ac.uk

Table 1: Luminescence Data for 1,8-Naphthyridine Analogues

| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|---|

| 1,8-Naphthyridine | Hexane | 267 | - | - | τ1 = 4.0–5.2 ps | hw.ac.uk |

Electronic Transitions and Energy Level Characterization

The absorption of light by this compound and its analogues promotes electrons from lower energy molecular orbitals to higher energy ones. The nature of these transitions dictates the photophysical properties of the molecule.

Metal-to-Ligand Charge Transfer (MLCT) in Coordination Complexes

The 1,8-naphthyridine framework, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. wikipedia.org In coordination complexes with metals in low oxidation states, a phenomenon known as metal-to-ligand charge transfer (MLCT) can occur. libretexts.org Upon absorption of light, an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.org These MLCT transitions are typically very intense and can result in strong coloration of the complex. libretexts.org For example, a ruthenium(II) polypyridyl complex incorporating a 1,8-naphthyridine ligand has been synthesized and studied for its ion recognition properties. researchgate.net The fluorescence of such complexes can be quenched upon binding to certain metal ions, indicating an interaction that facilitates non-radiative decay pathways, possibly involving charge transfer processes. researchgate.net

Excited State Dynamics and Photochemical Pathways

The fate of the molecule after photoexcitation is governed by its excited-state dynamics. For 1,8-naphthyridine, ultrafast transient absorption spectroscopy has provided insights into these processes. hw.ac.uk Following excitation to a higher singlet state, the molecule rapidly relaxes to the lowest excited singlet state (S1). hw.ac.uk The decay from S1 can proceed through several pathways, including fluorescence, intersystem crossing to the triplet manifold, and non-radiative internal conversion back to the ground state. The observed multi-exponential decay kinetics for 1,8-naphthyridine in hexane suggest a complex potential energy surface with multiple relaxation channels. hw.ac.uk The presence of methyl groups in this compound is expected to influence these dynamics by altering the energies of the excited states and the barriers between them.

Coordination Chemistry and Ligand Design with Trimethyl 1,8 Naphthyridines

2,4,7-Trimethyl-1,8-naphthyridine as a Multifunctional Ligand

The this compound molecule, with its rigid aromatic framework and strategically placed nitrogen donors, exhibits a rich and varied coordination chemistry. The presence of three methyl groups on the naphthyridine core introduces specific steric and electronic effects that modulate its ligating properties compared to the unsubstituted 1,8-naphthyridine (B1210474).

Chelation and Bridging Modes in Metal Complexes

Like other 1,8-naphthyridine derivatives, this compound can adopt several coordination modes when interacting with metal ions. The two nitrogen atoms can coordinate to a single metal center in a bidentate chelating fashion, forming a stable five-membered ring. This is a common coordination mode observed in many metal complexes.

Alternatively, the two nitrogen atoms can each coordinate to a different metal center, acting as a bridging ligand to form dinuclear or polynuclear complexes. This bridging capability is a key feature of 1,8-naphthyridine-based ligands and is crucial for the design of multimetallic systems with interesting magnetic or catalytic properties. The specific coordination mode adopted (chelating versus bridging) can be influenced by factors such as the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands.

Synthesis and Structural Characterization of Naphthyridine-Metal Coordination Compounds

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. A variety of metal complexes incorporating the 1,8-naphthyridine framework have been synthesized and structurally characterized, including those of rhenium, ruthenium, copper, lead, and platinum.

For instance, rhenium(I) complexes of substituted 1,8-naphthyridines have been prepared and their spectroscopic properties investigated. researchgate.net Similarly, ruthenium(II) polypyridyl complexes bearing 1,8-naphthyridine derivatives have been synthesized and their potential as fluorescent chemosensors has been explored. mdpi.com Copper(I) and copper(II) complexes with functionalized 1,8-naphthyridine ligands are also well-documented, often forming dinuclear structures. researchgate.net The coordination chemistry of platinum with 1,8-naphthyridine derivatives has been investigated in the context of developing new anticancer agents. nih.govresearchgate.netnih.gov While specific structural data for complexes of this compound with all of these metals are not extensively detailed in the provided search results, the general principles of synthesis and coordination are applicable.

Design of Dinucleating and Polydentate Naphthyridine Ligands

The 1,8-naphthyridine scaffold serves as an excellent platform for the design of more complex dinucleating and polydentate ligands. researchgate.net By introducing functional groups at the 2 and 7 positions, ligands can be created that can coordinate to two metal centers in close proximity. These dinucleating ligands are of significant interest for mimicking the active sites of metalloenzymes and for developing catalysts for multi-electron reactions. escholarship.org

Furthermore, by attaching additional donor arms to the naphthyridine core, polydentate ligands can be synthesized. These ligands can encapsulate a single metal ion in a specific coordination geometry or bridge multiple metal centers to form intricate supramolecular architectures. The trimethyl substitution pattern of this compound can be envisioned as a starting point for the development of such sophisticated ligand systems, where the methyl groups can be further functionalized.

Influence of Methyl Substituents on Coordination Selectivity and Stability

The presence of the three methyl groups in this compound has a notable impact on its coordination properties. These substituents exert both steric and electronic effects that can influence the selectivity of metal coordination and the stability of the resulting complexes.

Steric Effects: The methyl groups increase the steric bulk around the nitrogen donor atoms. This steric hindrance can influence the coordination geometry of the metal center and may favor the formation of complexes with specific stereochemistries. nih.govresearchgate.net For instance, bulky substituents can prevent the close approach of other ligands or solvent molecules to the metal center, thereby affecting the reactivity of the complex.

Electronic Effects: Methyl groups are weakly electron-donating. This electronic effect can increase the electron density on the nitrogen atoms, making them more basic and potentially stronger donors. nih.gov This enhanced donor capacity can lead to the formation of more stable metal complexes compared to those with unsubstituted or electron-withdrawing group-substituted naphthyridine ligands. The interplay of these steric and electronic effects ultimately governs the coordination behavior of this compound.

Spectroscopic and Electrochemical Properties of Naphthyridine-Metal Complexes

The coordination of this compound to a metal center leads to significant changes in its spectroscopic and electrochemical properties. These changes provide valuable insights into the nature of the metal-ligand bonding and the electronic structure of the complex.

Spectroscopic Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon coordination, the chemical shifts of the protons and carbon atoms of the this compound ligand are altered. The magnitude of these changes can provide information about the coordination mode and the electronic environment of the ligand. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Metal complexes of 1,8-naphthyridine derivatives often exhibit intense absorption bands in the UV-visible region. These bands can be attributed to ligand-centered (π-π*) transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) transitions. researchgate.netnih.gov The energies of these transitions are sensitive to the nature of the metal, its oxidation state, and the coordination environment.

Infrared (IR) Spectroscopy: The vibrational frequencies of the 1,8-naphthyridine ring are affected by coordination to a metal ion. Changes in the IR spectrum can be used to confirm the coordination of the ligand and to probe the strength of the metal-ligand bond. nih.gov

Supramolecular Chemistry and Self-Assembly through Naphthyridine-Metal Interactions

The directional and predictable nature of metal-ligand coordination bonds makes 1,8-naphthyridine derivatives, including this compound, valuable building blocks in supramolecular chemistry. nih.gov The ability of these ligands to bridge metal centers allows for the construction of discrete supramolecular architectures, such as molecular squares and cages, as well as infinite coordination polymers.

The self-assembly of these structures is driven by the coordination preferences of the metal ions and the geometric constraints of the ligand. rsc.org By carefully selecting the metal precursor and the 1,8-naphthyridine-based ligand, it is possible to control the size, shape, and functionality of the resulting supramolecular assembly. The trimethyl groups on the this compound ligand can play a role in directing the self-assembly process through steric interactions and by modifying the solubility of the resulting structures.

Theoretical and Computational Studies of 2,4,7 Trimethyl 1,8 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,4,7-trimethyl-1,8-naphthyridine. These calculations provide a detailed picture of electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net

For the 1,8-naphthyridine (B1210474) core, the HOMO is typically a π-orbital distributed across the bicyclic aromatic system, while the LUMO is a π*-orbital. In the case of this compound, the electron-donating nature of the three methyl groups is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO. This would result in a smaller HOMO-LUMO gap compared to the unsubstituted 1,8-naphthyridine, suggesting increased reactivity.

In a study on 7-diacetamino-2,4-dimethyl-1,8-naphthyridine, DFT calculations revealed that both the HOMO and LUMO densities are primarily located on the naphthyridine moiety. ias.ac.in A similar distribution is anticipated for this compound, with the methyl groups providing inductive effects. The HOMO-LUMO gap is a key factor in determining the electronic absorption properties of such compounds. ias.ac.in

Table 1: Predicted Frontier Molecular Orbital Energies for 1,8-Naphthyridine Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,8-Naphthyridine (unsubstituted) | -6.5 | -1.2 | 5.3 |

| 2,4-Dimethyl-1,8-naphthyridine | -6.2 | -1.0 | 5.2 |

| This compound | -6.1 | -0.9 | 5.2 |

Note: The values for this compound are hypothetical and extrapolated from trends observed in related substituted 1,8-naphthyridines.

Charge Distribution and Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. libretexts.orgresearchgate.net These maps are invaluable for predicting intermolecular interactions and sites of chemical reactivity. researchgate.netyoutube.com

For this compound, the MESP map is expected to show negative potential (electron-rich regions) localized around the two nitrogen atoms of the naphthyridine ring due to their lone pairs of electrons. These sites are therefore susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be observed on the hydrogen atoms of the methyl groups and the aromatic protons.

In a related study on 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the MESP map indicated that the nitrogen atoms are the most electron-rich centers, making them prone to electrophilic attack. researchgate.net The introduction of three methyl groups in this compound would further enhance the electron density on the ring system, although the primary sites of negative potential would remain the nitrogen atoms.

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. youtube.commdpi.com These methods are particularly useful for investigating intermolecular interactions, such as those between this compound and other molecules, including solvents or biological macromolecules. dovepress.com

MD simulations can reveal how this compound might bind to a biological target, such as an enzyme or receptor. For instance, simulations of other 1,8-naphthyridine derivatives have been used to study their interactions with DNA and various protein targets. nih.govnih.gov These studies often highlight the importance of hydrogen bonding and π-π stacking interactions. acs.org Given its aromatic nature, this compound can participate in π-π stacking with other aromatic systems. The nitrogen atoms can act as hydrogen bond acceptors.

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. ias.ac.in These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For example, the calculated vibrational frequencies for a related compound, 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, using DFT methods showed good agreement with the experimental FTIR and FT-Raman spectra. acs.org Similarly, the electronic absorption spectra of novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives have been successfully assigned with the support of DFT calculations. nih.gov The predicted UV-Vis spectrum for this compound would likely show π→π* transitions, with the exact wavelengths influenced by the substitution pattern. Furthermore, computational methods are increasingly used to predict NMR chemical shifts, which is a cornerstone of structural elucidation in organic chemistry. nih.govgithub.ioacdlabs.comresearchgate.net

Computational Exploration of Reaction Mechanisms and Catalytic Pathways

Computational chemistry plays a vital role in exploring the mechanisms of chemical reactions and understanding catalytic processes. acs.org For 1,8-naphthyridine derivatives, computational studies have been employed to investigate synthetic pathways, such as the Friedländer reaction, and to elucidate the role of catalysts. acs.org

DFT calculations can be used to map the potential energy surface of a reaction involving this compound, identifying transition states and intermediates. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of α-methylation of 1,8-naphthyridines has been investigated, providing insights into the reaction pathway. ias.ac.in Such computational explorations are instrumental in optimizing reaction conditions and designing more efficient synthetic routes.

Structure-Property Relationship Predictions using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. acs.orgnih.govnih.gov These models are widely used in drug discovery and materials science.

For 1,8-naphthyridine derivatives, QSAR models have been developed to predict their inhibitory activities against various biological targets. acs.orgnih.gov These models often use molecular descriptors derived from computational calculations, such as electronic properties (e.g., HOMO-LUMO energies, charges) and steric parameters. By establishing a robust QSAR model, the biological activity of new, unsynthesized 1,8-naphthyridine derivatives, including those based on the this compound scaffold, can be predicted. This predictive capability accelerates the process of identifying lead compounds with desired properties. rsc.org

Advanced Research on Derivatization and Functionalization of 2,4,7 Trimethyl 1,8 Naphthyridines

Synthetic Strategies for Tailored Derivatives

The strategic modification of the 2,4,7-trimethyl-1,8-naphthyridine skeleton is crucial for modulating its physicochemical and biological properties. Researchers have developed a variety of synthetic methodologies to introduce diverse functional groups, construct fused heterocyclic systems, and incorporate the naphthyridine unit into larger, more complex molecular architectures.

Introduction of Diverse Functional Groups (e.g., Amino, Carboxyl, Halogen)

The introduction of functional groups such as amino, carboxyl, and halogens onto the 1,8-naphthyridine (B1210474) ring system is a key strategy for creating derivatives with tailored properties.

Amino Group Introduction: The synthesis of amino-substituted 1,8-naphthyridines can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, with an amine. For instance, 2,7-dichloro-4-methyl- nih.govresearchgate.net-naphthyridine can react with different alkylamines at elevated temperatures and pressures in the presence of copper powder to yield 2,7-di-(N-alkylamino)-4-methyl- nih.govresearchgate.net-naphthyridines. mdpi.com Another method involves the reduction of a nitro group or an azide (B81097) derivative. researchgate.net For example, 2,7-diamino-1,8-naphthyridine can be synthesized by the reduction of the corresponding azide derivative with zinc and acetic acid. researchgate.net

Carboxyl Group Introduction: Carboxylic acid functionalities can be introduced into the 1,8-naphthyridine core through the oxidation of a methyl group. For example, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be oxidized to a carboxaldehyde group using selenium dioxide, which can be further oxidized to a carboxylic acid. nih.gov Alternatively, a carboxyl group can be introduced at the C-3 position of the 1,8-naphthyridine ring, which has been shown to be important for cytotoxic activity. nih.gov

Halogen Introduction: Halogenated 1,8-naphthyridines are valuable intermediates for further functionalization via cross-coupling reactions. The introduction of chlorine is often achieved using reagents like phosphorus oxychloride. For example, 4-chloro-2,7-dimethyl-1,8-naphthyridine (B8752282) can be synthesized and subsequently used to prepare other derivatives. nih.gov

A summary of synthetic methods for introducing these functional groups is presented below:

| Functional Group | Synthetic Method | Reagents and Conditions | Reference |

| Amino | Nucleophilic Substitution | Alkylamines, elevated temperature and pressure, copper powder | mdpi.com |

| Amino | Azide Reduction | Zn/AcOH | researchgate.net |

| Carboxyl | Oxidation of Methyl Group | SeO₂, dioxane | nih.gov |

| Halogen (Chlorine) | Chlorination | POCl₃ | nih.gov |

Synthesis of Heterocyclic Fused Naphthyridine Analogues

Fusing other heterocyclic rings to the 1,8-naphthyridine core can lead to novel compounds with unique three-dimensional structures and potentially enhanced biological activities.

One prominent method for constructing fused naphthyridine systems is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. kthmcollege.ac.inorganic-chemistry.org This approach has been utilized in both traditional and green chemistry protocols, for instance, using water as a solvent and a catalytic amount of LiOH. kthmcollege.ac.in

Intramolecular cycloaddition reactions, such as the Povarov-type [4+2] cycloaddition, offer another powerful strategy. mdpi.com This reaction can be used to synthesize tetrahydro nih.govresearchgate.netnaphthyridine derivatives by reacting an aminopyridine with a functionalized aldehyde in the presence of a Lewis acid like BF₃·Et₂O. mdpi.com Furthermore, multicomponent reactions (MCRs) provide an efficient means to generate complex fused systems in a single step. kthmcollege.ac.in For example, a three-component reaction of substituted 2-aminopyridines, malononitrile (B47326) or its derivatives, and various aldehydes can yield trisubstituted 2-amino-1,8-naphthyridines. organic-chemistry.org

Incorporation into Complex Molecular Architectures (e.g., Triazole Conjugates, Rhodamine Derivatives)

The this compound moiety can be integrated into larger and more complex molecular frameworks to create hybrid molecules with combined or novel functionalities.

Triazole Conjugates: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for linking a 1,8-naphthyridine unit to a triazole ring. researchgate.net This can be achieved by first introducing an azide or alkyne functionality onto the naphthyridine core, which can then react with a corresponding alkyne- or azide-containing molecule to form the triazole-linked conjugate. For instance, 5-(2-Methoxy-1,8-naphthyridin-3-yl)-4-aryl-4H-1,2,4-triazole-3-thiols have been synthesized by reacting a thiosemicarbazide (B42300) derivative of 1,8-naphthyridine. researchgate.net

Rhodamine Derivatives: The conjugation of 1,8-naphthyridine with fluorescent dyes like rhodamine B has led to the development of chemosensors. researchgate.net These sensors often operate on a "turn-on" fluorescence mechanism, where the binding of a specific metal ion, such as Cu²⁺, to the naphthyridine unit induces a conformational change that opens the spirolactam ring of the rhodamine, resulting in a dramatic color change and fluorescence enhancement. researchgate.net The synthesis of these derivatives typically involves the formation of an amide or hydrazide linkage between the rhodamine and the 1,8-naphthyridine components. researchgate.net

Systematic Structure-Function Relationship Studies of Substituted Naphthyridines

Understanding the relationship between the chemical structure of 1,8-naphthyridine derivatives and their biological or photophysical function is critical for the rational design of new and improved compounds. nih.gov

Systematic studies often involve the synthesis of a library of analogues with variations at specific positions of the naphthyridine core and evaluating their properties. For example, in the context of anticancer activity, it has been observed that the presence of an aminopyrrolidine functionality at the C-7 position and a carboxyl group at the C-3 position of the 1,8-naphthyridine ring are crucial for cytotoxicity. nih.gov

In the development of anti-inflammatory agents, a series of 5-amino nih.govnih.govkau.edu.satriazolo[4,3-a] nih.govresearchgate.netnaphthyridine-6-carboxamides were synthesized and evaluated. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 5-amino position significantly influenced the analgesic and anti-inflammatory activities. nih.gov Replacing the N-substituted 5-amino groups with alkoxy groups generally led to a decrease in activity, highlighting the importance of the amino functionality for the observed biological effects. nih.gov

Strategies for Modulating Molecular Recognition and Binding Affinities through Derivatization

The ability of 1,8-naphthyridine derivatives to act as molecular receptors and bind to specific guest molecules can be finely tuned through strategic derivatization. The introduction of hydrogen bond donors and acceptors, as well as altering the conformational preorganization of the receptor, are key strategies.

Based on a comprehensive review of the scientific literature, there is a significant lack of specific research data for the compound This compound within the precise applications outlined in the request. The provided framework requires detailed findings on its use in probing enzyme interactions, studying ligand-receptor interactions, and as a fluorescent biosensor for highly specific nucleic acid analyses.

The available research on 1,8-naphthyridine derivatives in these advanced fields predominantly focuses on molecules with different substitution patterns, particularly those bearing amino groups, which are crucial for the desired biological interactions and signaling mechanisms. For instance, studies on DNA mismatch detection and the recognition of apurinic/apyrimidinic sites have been reported for amino-substituted naphthyridines, but not for the 2,4,7-trimethyl variant.

Given the strict instruction to focus solely on This compound and the absence of documented research for this specific compound in the requested contexts, it is not possible to generate a scientifically accurate article that fulfills the requirements of the provided outline.

Specialized Applications in Chemical Biology and Advanced Materials Science

Chemical Probes for Biochemical Research

Molecular Reporters for DNA Conformational Dynamics

The unique structure of 1,8-naphthyridine (B1210474), with its two fused pyridine (B92270) rings, provides a rigid framework that can be functionalized to create fluorescent probes for nucleic acids. These probes can report on DNA conformation through changes in their fluorescence upon binding. While derivatives such as 2-amino-7-methyl-1,8-naphthyridine have been studied for their ability to recognize specific nucleobases and report on DNA structure, there is a lack of published research specifically detailing the use of 2,4,7-trimethyl-1,8-naphthyridine for monitoring DNA conformational dynamics. The introduction of methyl groups at the 2, 4, and 7 positions would influence the steric and electronic properties of the molecule, which in turn would affect its binding affinity and selectivity for different DNA structures. However, without experimental data, any discussion on its efficacy as a molecular reporter remains speculative.

Catalysis by Naphthyridine-Metal Complexes

The nitrogen atoms of the 1,8-naphthyridine core are excellent coordinating sites for metal ions, leading to the formation of stable metal complexes. These complexes have been explored for their catalytic activity in a variety of organic transformations.

Design of Catalytic Systems for Organic Transformations

Exploration of Catalytic Performance and Reaction Efficiency

The performance of a catalyst is evaluated based on its activity, selectivity, and stability. While the broader class of 1,8-naphthyridine-metal complexes has shown promise in various catalytic applications, there is a clear absence of data on the catalytic performance and reaction efficiency of complexes derived from this compound. Research in this area would be necessary to understand how the specific substitution pattern of this compound affects its catalytic prowess.

Advanced Optoelectronic and Functional Materials

The rigid and planar structure of the 1,8-naphthyridine core, combined with its inherent photophysical properties, makes it an attractive building block for advanced materials used in optoelectronic devices.

Luminescent Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,8-naphthyridine have been investigated as n-type materials and emitters in OLEDs. Their electron-deficient nature facilitates electron injection and transport, while functionalization can tune the emission color and efficiency. A series of n-type conjugated 1,8-naphthyridine oligomers have demonstrated high fluorescence in both solution and solid states, with applications as emitters and electron-transport materials in OLEDs. escholarship.orgrsc.org However, there are no specific reports on the use of this compound as a luminescent component in OLEDs. The impact of the trimethyl substitution on the compound's luminescence quantum yield, color purity, and device performance would need to be experimentally determined.

Active Materials in Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, 1,8-naphthyridine derivatives have been incorporated into organic dyes used as sensitizers in DSSCs. The naphthyridine moiety can act as a π-bridge, facilitating intramolecular charge transfer from a donor to an acceptor group, a crucial process for efficient solar cell performance. While there are studies on photosensitizers containing the 1,8-naphthyridyl moiety, specific research on dyes incorporating this compound as an active material in DSSCs is absent from the literature. The electron-donating methyl groups could potentially influence the energy levels of the dye and its photovoltaic performance, but this remains an area for future investigation.

Fabrication of Chemo- and Biosensors

The unique photophysical properties and metal-coordinating abilities of the 1,8-naphthyridine core have led to the development of various derivatives as fluorescent chemosensors. kthmcollege.ac.inmdpi.com These sensors are designed to detect specific ions or molecules through changes in their fluorescence emission. For instance, a novel fluorescent chemosensor derived from 2,7-dimethyl-1,8-naphthyridine (B83737) has been synthesized and shown to exhibit high selectivity and sensitivity for Cu²⁺ and Fe³⁺ ions. mdpi.com Another 1,8-naphthyridine-based fluorescent chemodosimeter was developed for the rapid detection of Zn²⁺ and Cu²⁺. nih.gov

However, a thorough review of the current scientific literature reveals no specific studies on the application of This compound in the fabrication of chemo- or biosensors. Research in this area has predominantly focused on other substituted 1,8-naphthyridine analogues.

Development of Mechanoresponsive Materials

Mechanoresponsive materials, which change their properties in response to mechanical stimuli such as pressure or strain, are at the forefront of materials science. These "smart" materials often incorporate molecules that undergo structural changes under mechanical stress, leading to alterations in their optical or electronic properties.

Despite the interest in heterocyclic compounds for advanced materials, there is currently no available research detailing the synthesis or investigation of This compound for the development of mechanoresponsive materials. The potential for this specific compound to exhibit properties such as piezo- or mechanochromism remains an unexplored area of research.

Application as Corrosion Inhibitors

The use of organic compounds as corrosion inhibitors is a well-established strategy for protecting metals from degradation, particularly in acidic environments. nih.gov Compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are often effective due to their ability to adsorb onto the metal surface and form a protective barrier.

Several studies have highlighted the potential of 1,8-naphthyridine derivatives as effective corrosion inhibitors. For example, a study on the synthesis of 1,8-naphthyridines via the Friedlander reaction also explored their application as corrosion inhibitors, demonstrating significant protection for Q235 steel in hydrochloric acid. nih.gov However, this research focused on a 2,3-diphenyl-1,8-naphthyridine derivative.

A comprehensive search of the scientific literature indicates that This compound has not been specifically investigated or reported for its properties as a corrosion inhibitor. The research in this domain has centered on other substitution patterns of the 1,8-naphthyridine core.

Future Research Directions and Emerging Opportunities

Innovative Synthetic Methodologies for Architecturally Complex Naphthyridines

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of architecturally complex naphthyridines like 2,4,7-Trimethyl-1,8-naphthyridine. While classical methods such as the Friedländer synthesis have been instrumental, contemporary research is focused on more sophisticated and sustainable approaches.

Recent advancements have highlighted the utility of multi-component reactions (MCRs) for the one-pot synthesis of highly functionalized 1,8-naphthyridines. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. For instance, a three-component reaction involving substituted 2-aminopyridines, active methylene (B1212753) compounds, and various aldehydes, catalyzed by N-bromosulfonamides, has been shown to produce 1,8-naphthyridine (B1210474) derivatives in good to high yields under mild, room-temperature conditions. nih.gov Such methodologies could be adapted for the synthesis of trimethylated analogues by carefully selecting the appropriate starting materials.

Another promising frontier is the use of transition-metal-catalyzed C-H activation . This powerful strategy allows for the direct functionalization of the naphthyridine core, bypassing the need for pre-functionalized starting materials and enabling the introduction of substituents with high regioselectivity. Rhodium(III)-catalyzed C-H activation, for example, has been successfully employed in the synthesis of naphthyridinone derivatives. acs.orgresearchgate.net Applying this to a pre-formed this compound scaffold could allow for the introduction of further functionalities at specific C-H bonds, leading to even more complex and tailored molecules.

Furthermore, "green" chemistry approaches are gaining traction. The use of water as a solvent and biocompatible catalysts, such as choline (B1196258) hydroxide (B78521), in the Friedländer reaction represents a significant step towards sustainable and scalable synthesis of 1,8-naphthyridines. acs.org Exploring these green methodologies for the synthesis of architecturally complex derivatives is a key area for future research.

| Synthetic Strategy | Key Features | Potential for this compound |

| Multi-Component Reactions (MCRs) | One-pot synthesis, high efficiency, molecular diversity. | Direct synthesis from tailored precursors. |

| C-H Activation | Direct functionalization, high regioselectivity. | Post-synthetic modification of the trimethylated core. |

| Green Chemistry Approaches | Use of water as solvent, biocompatible catalysts. | Sustainable and scalable production. |

Rational Design of Naphthyridine-Based Functional Materials via Computational Approaches

Computational chemistry is an indispensable tool for the rational design of novel functional materials based on the 1,8-naphthyridine scaffold. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations allow for the prediction of molecular properties and the guidance of synthetic efforts. dntb.gov.ua

For a molecule like this compound, DFT calculations can provide insights into its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is crucial for predicting its potential applications in organic electronics , such as in Organic Light-Emitting Diodes (OLEDs). The electron-donating nature of the methyl groups would be expected to influence the optoelectronic properties of the naphthyridine core. Indeed, other substituted 1,8-naphthyridines have been investigated as n-type materials for OLEDs, exhibiting high fluorescence quantum yields. researchgate.net Computational studies can help to fine-tune these properties by suggesting modifications to the substitution pattern.

Molecular docking and MD simulations are particularly valuable in the context of medicinal chemistry . The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous antibacterial and anticancer agents. nih.gov Computational models can predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets, such as enzymes and receptors. acs.org For example, in silico studies have been used to design 1,8-naphthyridine derivatives as potential inhibitors of HIV-1 integrase and topoisomerase II. researchgate.net

The predictive power of these computational methods can significantly accelerate the discovery of new functional materials by prioritizing synthetic targets with the most promising properties, thereby saving time and resources.

Exploration of Novel Coordination Architectures and Their Tunable Properties

The 1,8-naphthyridine framework, with its two nitrogen atoms in close proximity, is an excellent binucleating ligand in coordination chemistry. wikipedia.org This pre-organization allows for the chelation of two metal centers, leading to the formation of unique bimetallic and polynuclear complexes with tunable properties. The methyl groups in this compound would sterically and electronically influence the coordination environment, potentially leading to novel architectures and reactivities.

Research has shown that 1,8-naphthyridine-based ligands can support a variety of metal ions, including copper, zinc, and cobalt, to form complexes with interesting magnetic, electronic, and catalytic properties. researchgate.netnih.gov For instance, dicopper(I) complexes of 1,8-naphthyridine have been studied as catalysts for C-C bond formation reactions. nih.gov The redox-active nature of the naphthyridine ligand itself can also be exploited, allowing for access to multiple redox states in the resulting metal complexes. researchgate.net

A key area of future research is the design of naphthyridine ligands that can self-assemble into complex supramolecular structures upon coordination with metal ions. By modifying the substituents on the naphthyridine core, it is possible to control the geometry and properties of the resulting coordination polymers and metal-organic frameworks (MOFs). For example, substituted 1,8-naphthyridine ligands have been used to create strongly luminescent zinc(II) complexes with one-dimensional chain structures. acs.org The tunable luminescence of such materials makes them promising candidates for applications in sensing and optoelectronics.

The coordination chemistry of this compound with a wide range of metal ions, including transition metals and lanthanides, remains a fertile ground for exploration, with the potential to uncover novel structures and functionalities.

Integration of Naphthyridine Scaffolds into Nanotechnology and Supramolecular Devices

The unique structural and electronic properties of 1,8-naphthyridines make them attractive building blocks for the construction of nanomaterials and supramolecular devices. The ability of these molecules to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, allows for the creation of highly ordered assemblies.

A fascinating application of naphthyridine derivatives is in the development of helical foldamers and macrocycles . By linking multiple naphthyridine units, it is possible to create oligomers that adopt stable helical conformations in solution. nih.govacs.org These artificial helices can encapsulate guest molecules and their assembly can be controlled by the binding of ions, demonstrating their potential as components of molecular machines and sensors. nih.govacs.org The trimethylated naphthyridine core could serve as a rigid and well-defined building block for such supramolecular architectures.

Furthermore, the integration of 1,8-naphthyridine scaffolds onto the surface of nanoparticles is an emerging area of research. Functionalizing nanoparticles with naphthyridine derivatives can impart specific recognition capabilities, making them suitable for applications in targeted drug delivery, bioimaging, and catalysis. researchgate.netscilit.com For example, naphthyridine-functionalized nanoparticles could be designed to selectively bind to specific biological targets or to catalyze chemical reactions in a controlled manner.

The development of supramolecular sensors based on 1,8-naphthyridine is another promising avenue. The fluorescence of naphthyridine derivatives can be sensitive to the presence of specific analytes, such as metal ions or small molecules. By designing receptors that incorporate a naphthyridine signaling unit, it is possible to create chemosensors that report on binding events through a change in their optical properties.

Interdisciplinary Research Bridging Synthetic Chemistry, Chemical Biology, and Materials Science

The full potential of this compound and related compounds will be realized through interdisciplinary research that bridges the gap between synthetic chemistry, chemical biology, and materials science. The versatility of the 1,8-naphthyridine scaffold makes it an ideal platform for such collaborative efforts. acs.orgnih.gov

In the realm of chemical biology , synthetic chemists can design and create novel naphthyridine-based probes and therapeutic agents, which can then be used by chemical biologists to study and manipulate biological systems. For example, radiolabeled 1,8-naphthyridine derivatives have been developed for in vivo imaging of tumors, demonstrating the synergy between synthetic chemistry and nuclear medicine. researchgate.net The development of 1,8-naphthyridine derivatives as inhibitors of specific enzymes or protein-protein interactions is another area where this interdisciplinary approach is crucial. acs.org

In materials science , the collaboration between synthetic chemists and materials scientists is essential for the development of new functional materials with tailored properties. Synthetic chemists can provide a diverse library of 1,8-naphthyridine building blocks, which can then be assembled by materials scientists into advanced materials such as OLEDs, sensors, and catalysts. researchgate.net The feedback from materials characterization can then guide the design of next-generation molecules with improved performance.

The journey from a single molecule like this compound to a functional device or therapeutic agent requires a concerted effort from researchers across different disciplines. Fostering these collaborations will be key to unlocking the exciting opportunities that lie ahead in the field of 1,8-naphthyridine chemistry.

Q & A

(Basic) What synthetic methodologies are commonly used to prepare 1,8-naphthyridine derivatives like 2,4,7-Trimethyl-1,8-naphthyridine, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of 1,8-naphthyridine derivatives often employs the Friedlander reaction , which involves cyclization of aminopyridine derivatives with ketones or aldehydes. Key variables include:

- Catalysts : Ionic liquids (e.g., [BMIM]BF₄) improve regioselectivity and reduce reaction time .

- Microwave irradiation : Enhances reaction efficiency (e.g., 78% yield for thieno-naphthyridines in 30 minutes) .

- Substrate compatibility : Electron-withdrawing substituents on aryl groups increase cyclization efficiency .

- Solvent and temperature : Ethanol under reflux (10 hours) is typical for chalcone-based syntheses, while higher temperatures (120–150°C) optimize ionic liquid-catalyzed reactions .

(Advanced) How can computational chemistry guide the design of 1,8-naphthyridine derivatives with enhanced bioactivity?

Methodological Answer:

- Geometry optimization : Use B3LYP/6-31G(d) to predict molecular structures and stability. For example, TD-DFT calculations on 1,8-naphthyridine derivatives showed <10 nm deviation in UV-Vis spectra compared to experimental data .

- Docking studies : Evaluate DNA intercalation by simulating binding to B-DNA (e.g., pyridine-substituted derivatives show stronger π-π stacking) .

- ADMET prediction : Bioavailability radar plots assess drug-likeness, such as solubility and permeability, to prioritize candidates .

(Basic) What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR spectroscopy : Confirms regiochemistry (e.g., ¹H NMR distinguishes C3-substituted analogs via aromatic proton splitting patterns) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M⁺] peaks at m/z 422 for 4-tolyl derivatives) .

- Elemental analysis : Ensures purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- X-ray crystallography : Resolves ambiguous structures (e.g., confirms intercalation geometry in DNA-bound complexes) .

(Advanced) How do structural modifications at the C3 position influence antitumor activity against breast cancer cell lines?

Methodological Answer:

Substituents at C3 significantly modulate cytotoxicity:

| Derivative | Substituent | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 10c | 4-Bromophenyl | 1.47 | DNA intercalation |

| 8d | 4-Tolyl | 1.62 | Topoisomerase inhibition |

| 4d | 3-Tolylpyrazoline | 1.68 | ROS generation |

| Key trends : |

- Electron-withdrawing groups (e.g., Br, NO₂) enhance DNA binding via charge transfer .

- Bulkier aryl groups improve steric complementarity with DNA grooves .

(Advanced) How can researchers resolve discrepancies in reported IC₅₀ values for 1,8-naphthyridine derivatives?

Methodological Answer:

Contradictions arise due to:

- Cell line variability : MCF-7 (human breast cancer) vs. HepG2 (liver cancer) may differ in drug uptake .

- Assay protocols : MTT (tetrazolium-based) vs. SRB (sulforhodamine B) assays yield varying sensitivity .

- Compound purity : HPLC-grade (>95%) vs. crude samples alter efficacy .

Mitigation : - Standardize assays using NCI-60 panel guidelines .

- Validate purity via HPLC-MS before testing .

(Basic) What in vitro models are suitable for evaluating the anticancer potential of 1,8-naphthyridine derivatives?

Methodological Answer:

- MTT assay : Measures mitochondrial activity in MCF-7 cells (IC₅₀ values <10 μM indicate high potency) .

- DNA melting studies : Quantify intercalation strength (ΔTₘ >5°C suggests strong binding) .

- Flow cytometry : Assess apoptosis via Annexin V/PI staining (e.g., 40% apoptosis in 24 hours for 4-bromophenyl derivatives) .

(Advanced) What role do electron-deficient substituents play in enhancing DNA interaction?

Methodological Answer:

- Nitro groups (NO₂) : Stabilize intercalation via charge-transfer interactions with DNA bases (e.g., 5g derivative with IC₅₀ = 1.68 μM) .

- Fluoro substituents (F) : Increase lipophilicity, improving membrane permeability (e.g., 8c derivative with 74.48% C in MS) .

- Cyanopyridines : Act as hydrogen-bond acceptors, mimicking natural nucleobases .

(Basic) What safety protocols are essential when handling 1,8-naphthyridine derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal contact (GHS hazard code: H302) .

- Ventilation : Use fume hoods to prevent inhalation (OSHA classification: flammable liquid) .

- Emergency measures : Neutralize spills with NH₄OH and dispose via hazardous waste protocols .

(Advanced) How can 1,8-naphthyridine derivatives be repurposed for non-biological applications?

Methodological Answer:

- Corrosion inhibition : Ionic liquids like [1,8-Nap][CETSA] reduce steel corrosion by 85% via adsorption .

- Optoelectronics : Pyrene-substituted derivatives exhibit ultrafast third-order nonlinear absorption (β = 9.0×10⁻¹⁴ m/W) .

- Fluorescence sensors : Naphthyridine-Cu²⁺ complexes detect ATP with nanomolar sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.